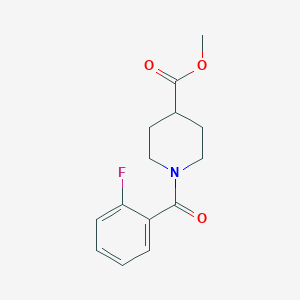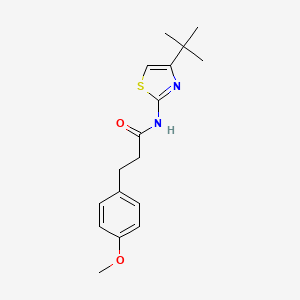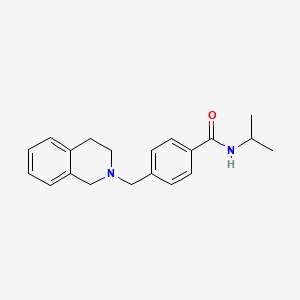![molecular formula C15H21NO4S B5865234 N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine, also known as CGP-7930, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2003 by researchers at Novartis Pharma AG in Switzerland. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine is based on its ability to bind selectively to the allosteric site of mGluR5 and inhibit its signaling pathway. mGluR5 is a G protein-coupled receptor that modulates the activity of ion channels and intracellular enzymes in response to glutamate neurotransmitter. By blocking mGluR5, this compound can reduce the excitability of neurons and alter the release of other neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects in different brain regions and cell types. For example, it can enhance long-term depression and reduce long-term potentiation in the hippocampus, which are two forms of synaptic plasticity that underlie learning and memory. It can also reduce the release of dopamine in the nucleus accumbens, which is a key component of the reward pathway and is involved in addiction. Moreover, it can reduce the activity of the hypothalamic-pituitary-adrenal axis, which regulates the stress response and is dysregulated in depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine has several advantages as a research tool, including its high selectivity for mGluR5, its reversible binding kinetics, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively low potency compared to other mGluR5 antagonists, its potential off-target effects on other mGluR subtypes, and its potential toxicity at high doses or prolonged exposure.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine and its therapeutic potential. One direction is to investigate its efficacy in animal models of neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, and schizophrenia. Another direction is to explore its potential as a pharmacological tool for studying the role of mGluR5 in different brain functions and diseases. Moreover, it could be used as a starting point for developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties and fewer side effects. Finally, it could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine involves a multi-step process starting from commercially available 4-methylbenzenesulfonyl chloride and cyclohexylamine. The reaction proceeds through a series of intermediate compounds, including N-cyclohexyl-4-methylbenzenesulfonamide and N-cyclohexyl-N-(4-methylphenylsulfonyl)glycine ethyl ester, before finally yielding the desired product. The process is relatively complex and requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Applications De Recherche Scientifique
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. Moreover, it has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-7-9-14(10-8-12)21(19,20)16(11-15(17)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDLJVPGLUJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


cyanamide](/img/structure/B5865161.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)




![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)